molecular formula C18H14N2O B13730410 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- CAS No. 41450-77-5

1H-Indole-1-propanenitrile, 3-formyl-2-phenyl-

Cat. No.: B13730410
CAS No.: 41450-77-5
M. Wt: 274.3 g/mol
InChI Key: SUPYBCMCZGDUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-2-phenyl-1H-indole-1-propiononitrile is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a formyl group, a phenyl group, and a propiononitrile group attached to the indole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-phenyl-1H-indole-1-propiononitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization steps introduce the formyl, phenyl, and propiononitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-phenyl-1H-indole-1-propiononitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-Formyl-2-phenyl-1H-indole-1-propiononitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Formyl-2-phenyl-1H-indole-1-propiononitrile involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. The formyl and nitrile groups may also contribute to its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the formyl and propiononitrile groups, resulting in different chemical properties and reactivity.

    3-Formylindole: Lacks the phenyl and propiononitrile groups, leading to distinct biological activities.

    1H-Indole-3-acetonitrile: Contains a nitrile group but lacks the formyl and phenyl groups.

Uniqueness

3-Formyl-2-phenyl-1H-indole-1-propiononitrile is unique due to the combination of its functional groups, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

41450-77-5

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

3-(3-formyl-2-phenylindol-1-yl)propanenitrile

InChI

InChI=1S/C18H14N2O/c19-11-6-12-20-17-10-5-4-9-15(17)16(13-21)18(20)14-7-2-1-3-8-14/h1-5,7-10,13H,6,12H2

InChI Key

SUPYBCMCZGDUBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CCC#N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.